1-Propene, 2,3,3,3-tetrachloro- is an organic compound with the molecular formula CHCl. It appears as a colorless liquid and is characterized by its high density and a boiling point of approximately 141.38°C . The compound is notable for its unique chlorination pattern, which contributes to its distinct chemical and physical properties. Its systematic name reflects the presence of four chlorine atoms attached to the propene backbone, specifically at the 2, 3, and terminal carbon positions.
The major products of these reactions often include different chlorinated propene derivatives that find applications across various industrial processes .
Research indicates that 1-Propene, 2,3,3,3-tetrachloro- interacts with biological systems in significant ways. It can inhibit specific enzymes and proteins, leading to various biological effects. The exact molecular targets depend on the context of its use in research or industry. Studies have shown that chlorinated compounds can exhibit cytotoxicity and potential mutagenic effects, necessitating careful handling and assessment in biological applications .
The synthesis of 1-Propene, 2,3,3,3-tetrachloro- typically involves:
1-Propene, 2,3,3,3-tetrachloro- has several important applications:
Interaction studies involving 1-Propene, 2,3,3,3-tetrachloro- focus on its biochemical pathways and molecular targets. These studies have shown that the compound can affect enzyme activity and cellular processes through various mechanisms. Understanding these interactions is crucial for assessing both its potential therapeutic applications and safety risks associated with exposure .
Several compounds share structural similarities with 1-Propene, 2,3,3,3-tetrachloro-, each differing in their chlorination patterns:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
1,1,3,3-Tetrachloropropane | CHCl | Chlorine atoms at different positions |
1,1,2,3-Tetrachloropropene | CHCl | Variation in chlorination leading to different reactivity |
1-Chloro-2-propyl chloride | CHCl | Different alkyl chain structure |
Uniqueness: The uniqueness of 1-Propene, 2,3,3,3-tetrachloro- lies in its specific chlorination pattern which imparts distinct chemical properties such as stability and reactivity. These characteristics make it particularly valuable for various industrial applications compared to its analogs .